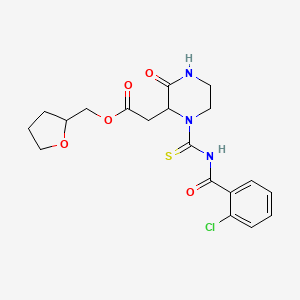

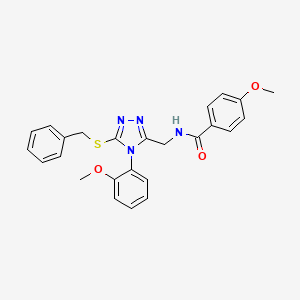

(Tetrahydrofuran-2-yl)methyl 2-(1-((2-chlorobenzoyl)carbamothioyl)-3-oxopiperazin-2-yl)acetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

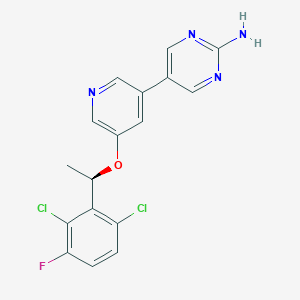

The compound is a complex organic molecule that contains a tetrahydrofuran ring, a piperazine ring, a carbamothioyl group, and a chlorobenzoyl group . Tetrahydrofuran (THF) is a commonly used solvent in organic chemistry, known for its ability to dissolve a wide range of compounds .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and rings . The tetrahydrofuran ring and the piperazine ring would add a level of three-dimensionality to the molecule, and the different functional groups would likely have significant effects on the molecule’s reactivity .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure . For example, the presence of the tetrahydrofuran and piperazine rings might increase its solubility in certain solvents .Applications De Recherche Scientifique

Synthesis and Chemical Interactions

Novel Annelated 2-Oxopiperazines Synthesis : Methyl (3-oxopiperazin-2-ylidene) acetate interacts with N-arylmaleimides, forming methyl-1, 6-dioxo-8-((arylamino)carbonyl)-1, 3, 4, 6, 7, 8-hexahydro-2H-pyrido[1, 2-a] pyrazine-9-carboxylates and other heterocyclic systems (Svetlana et al., 2015).

Cyclization of Aryl- and Aroyl-Cyanamides : Cyclization involving methyl 2-(3-oxopiperazin-2-yl)acetate leads to the creation of various dihydroquinazolin-4-one, quinazoline, and hexahydro-2H-pyrazino[1,2-c]pyrimidine derivatives (K. Shikhaliev et al., 2008).

Synthesis of Tetrahydrofurans : Various (tetrahydrofuran-2-yl)acetates have been prepared using hydrogenation and nucleophilic substitutions, demonstrating the compound's flexibility in synthesizing diverse chemical structures (Ilia Freifeld et al., 2006).

Catalytic Hydrogenation Studies : The catalytic hydrogenation of certain derivatives shows the transformation into a dynamic mixture of enamines and tetrahydro-2-furanamines, indicating the compound's utility in chemical transformations (A. Sukhorukov et al., 2008).

Synthesis of Dihydrofurans and Dihydropyrans : The compound's utility in radical cyclization of unsaturated alcohols and 1,3-dicarbonyl compounds to create dihydrofurans further showcases its importance in organic synthesis (Hakan Aslan et al., 2014).

Biological Applications

Nicotinic Receptor Probes in Drosophila : Synthesis involving alpha-nitro ketone intermediates of tetrahydrofuran derivatives have been used as probes to study neonicotinoid-nicotinic acetylcholine receptor interactions in Drosophila (Nanjing Zhang et al., 2004).

Stereoisomers of Furnidipine : Research into the synthesis and pharmacological evaluation of stereoisomers of furnidipine, a compound containing a tetrahydrofuran derivative, highlights its relevance in medicinal chemistry (R. Alajarín et al., 1995).

Mécanisme D'action

Orientations Futures

Propriétés

IUPAC Name |

oxolan-2-ylmethyl 2-[1-[(2-chlorobenzoyl)carbamothioyl]-3-oxopiperazin-2-yl]acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22ClN3O5S/c20-14-6-2-1-5-13(14)17(25)22-19(29)23-8-7-21-18(26)15(23)10-16(24)28-11-12-4-3-9-27-12/h1-2,5-6,12,15H,3-4,7-11H2,(H,21,26)(H,22,25,29) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLODWYGCZPNXQR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)COC(=O)CC2C(=O)NCCN2C(=S)NC(=O)C3=CC=CC=C3Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22ClN3O5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

439.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[3-Hydroxy-1-(4-methoxyphenyl)propyl]-1-isoindolinone](/img/structure/B2391533.png)

![ethyl 2-[(2E)-1-methylimidazolidin-2-ylidene]acetate](/img/structure/B2391536.png)

![N-[3-(1,3-benzothiazol-2-yl)-4,5-dimethylthiophen-2-yl]-4-nitrobenzamide](/img/structure/B2391540.png)

![(1R,5S)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid](/img/structure/B2391544.png)

![3-[5-(3-Methylazetidin-3-yl)-1,3,4-oxadiazol-2-yl]pyridine dihydrochloride](/img/structure/B2391546.png)

![2-Methyl-5-((3-methylpiperidin-1-yl)(3,4,5-trimethoxyphenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2391552.png)